molecular formula C11H10ClFN2O B1431969 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol CAS No. 1803600-35-2

2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol

Cat. No.: B1431969
CAS No.: 1803600-35-2
M. Wt: 240.66 g/mol
InChI Key: CFGGCSDGJROZEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol typically involves the reaction of 4-chloro-6-fluoroquinoline with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol, with the CAS number 1803600-35-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Molecular Structure:

  • IUPAC Name: 2-[(4-chloro-6-fluoroquinolin-8-yl)amino]ethanol
  • Molecular Weight: 240.66 g/mol
  • InChI Key: CFGGCSDGJROZEX-UHFFFAOYSA-N

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC11H10ClFN2O
CAS Number1803600-35-2
Purity≥95%
Physical FormPowder

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-6-fluoroquinoline with an appropriate amine. The reaction is conducted under controlled conditions using solvents and catalysts to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Although detailed mechanisms are still under investigation, it is hypothesized that the compound may inhibit certain kinases or modulate signaling pathways related to cancer cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 cells. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like 5-fluorouracil .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundA5493.14 ± 0.29
5-FluorouracilA5494.98 ± 0.41

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with the compound led to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests that the compound may induce apoptosis through mitochondrial pathways and activation of caspase cascades .

Case Studies

Several studies have focused on the biological activity of quinoline derivatives, including this compound:

  • Study on NSCLC : In a study assessing various flavonoids' effects on A549 cells, this compound exhibited superior potency compared to other synthesized derivatives, indicating its potential as a lead candidate for further development in cancer therapy .
  • Comparative Analysis : A comparative analysis with similar compounds showed that the presence of halogen substituents significantly impacts biological activity, enhancing the compound's efficacy against cancer cell lines .

Properties

IUPAC Name

2-[(4-chloro-6-fluoroquinolin-8-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c12-9-1-2-15-11-8(9)5-7(13)6-10(11)14-3-4-16/h1-2,5-6,14,16H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGGCSDGJROZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222253
Record name Ethanol, 2-[(4-chloro-6-fluoro-8-quinolinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-35-2
Record name Ethanol, 2-[(4-chloro-6-fluoro-8-quinolinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[(4-chloro-6-fluoro-8-quinolinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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